molecular formula C11H12N2O2 B2546541 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde CAS No. 851398-35-1

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2546541
CAS No.: 851398-35-1
M. Wt: 204.229
InChI Key: NDTIIGDOZXVDOY-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

The study of dimethylindium-pyridine-2-carbaldehyde oximate revealed insights into molecular structures involving fused rings and coordination through nitrogen and oxygen atoms to metal atoms, providing a basis for understanding complex chemical interactions and geometric configurations in organometallic chemistry (Shearer, Twiss, & Wade, 1980).

Chemical Synthesis and Characterization

Research on pyrrole derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, contributes to the development of new chemical entities with potential applications in pharmaceuticals, materials science, and organic synthesis. These studies involve spectroscopic analyses and computational studies to understand molecular interactions and reactivity (Singh, Rawat, & Sahu, 2014).

Supramolecular Chemistry

The application of specific pyrrole-2-carbaldehyde oximes in the formation of high nuclearity {Mn(III)25} barrel-like clusters demonstrates the potential of pyrrole derivatives in designing new materials with single-molecule magnetic behavior. This research area opens avenues for the development of advanced magnetic materials for storage and sensing applications (Giannopoulos et al., 2014).

Catalysis

Studies involving aluminum and zinc complexes supported by pyrrole-based ligands have shown promising results in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This application is crucial for synthesizing biodegradable polymers and highlights the role of pyrrole derivatives in developing eco-friendly catalytic processes (Qiao, Ma, & Wang, 2011).

Properties

IUPAC Name

2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-4-10(6-14)9(3)13(7)11-5-8(2)15-12-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIIGDOZXVDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NOC(=C2)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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